N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549032-68-8
VCID: VC11807329
InChI: InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17)
SMILES: CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4
Molecular Formula: C14H19N5O2S
Molecular Weight: 321.40 g/mol

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

CAS No.: 2549032-68-8

Cat. No.: VC11807329

Molecular Formula: C14H19N5O2S

Molecular Weight: 321.40 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide - 2549032-68-8

Specification

CAS No. 2549032-68-8
Molecular Formula C14H19N5O2S
Molecular Weight 321.40 g/mol
IUPAC Name N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17)
Standard InChI Key XCUTWOJRCRSBLM-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4
Canonical SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

N-Methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide has the molecular formula C₁₄H₁₉N₅O₂S and a molecular weight of 321.40 g/mol. Its IUPAC name reflects the integration of three distinct structural units:

  • A 7H-pyrrolo[2,3-d]pyrimidine aromatic system, a bicyclic scaffold common in nucleoside analogs.

  • A pyrrolidine ring substituted at the 3-position with a methyl group and linked to the pyrrolopyrimidine core.

  • A cyclopropanesulfonamide group attached via an N-methyl linkage, introducing conformational rigidity and potential sulfonamide-mediated interactions.

PropertyValueSource
CAS Number2549032-68-8
Molecular FormulaC₁₄H₁₉N₅O₂S
Molecular Weight321.40 g/mol
IUPAC NameN-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

The compound’s stereochemistry and three-dimensional conformation remain uncharacterized in public databases, though its synthetic precursors suggest a defined stereochemical configuration at the pyrrolidine ring .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis route for this compound is documented, methodologies for analogous pyrrolo[2,3-d]pyrimidine derivatives provide a framework for its potential preparation. A representative approach involves:

  • Condensation Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of appropriately substituted pyrimidine precursors.

  • Functionalization: Introduction of the pyrrolidine moiety through nucleophilic substitution or coupling reactions.

  • Sulfonamide Incorporation: Reaction of the secondary amine with cyclopropanesulfonyl chloride under basic conditions .

For example, the synthesis of the related compound N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine employs zinc dibromide in dichloromethane to facilitate deprotection and cyclization steps . Similar strategies could be adapted for introducing the cyclopropanesulfonamide group.

Biological Activity and Mechanistic Insights

Hypothesized Targets and Mechanisms

The compound’s structural motifs suggest potential interactions with:

  • Kinases and Phosphatases: The pyrrolopyrimidine scaffold is a known ATP-binding site competitor in kinases like JAK2 and EGFR.

  • Epigenetic Regulators: Analogous compounds inhibit histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) .

  • Circadian Rhythm Proteins: The sulfonamide group may interfere with protein-protein interactions, akin to CLK8’s disruption of CLOCK-BMAL1 binding .

Comparative Analysis with Structural Analogs

CompoundTarget/ActivityFindingsSource
CLK8 (CAS 898920-65-5)CLOCK/BMAL1 interactionReduces nuclear CLOCK levels in mice
N-Methyl-piperidine analogKinase inhibitionDisplays nM IC₅₀ against JAK2
Benzyl-piperidine derivativeAnticancer activityInduces apoptosis in leukemia cell lines

While direct data for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide are lacking, these analogs underscore the therapeutic potential of its structural class.

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